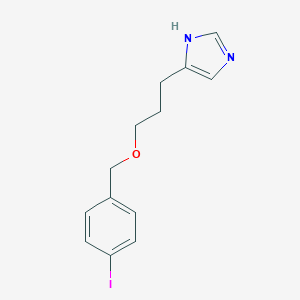
6-庚炔-1-醇
描述
6-Heptyn-1-ol is an organic compound with the molecular formula C7H12O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms
科学研究应用
6-Heptyn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: 6-Heptyn-1-ol derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It serves as an intermediate in the production of polymers, resins, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 6-Heptyn-1-ol can be synthesized through various methods. One common approach involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 6-heptyn-1-ene.
Industrial Production Methods: In industrial settings, 6-Heptyn-1-ol is typically produced through the catalytic hydrogenation of 6-heptynoic acid or its esters. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to achieve high yields.
Types of Reactions:
Oxidation: 6-Heptyn-1-ol can undergo oxidation reactions to form 6-heptynoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 6-heptyn-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: 6-Heptyn-1-ol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 6-Heptynoic acid.
Reduction: 6-Heptyn-1-amine.
Substitution: Various substituted heptynes depending on the nucleophile used.
作用机制
The mechanism of action of 6-Heptyn-1-ol involves its ability to participate in various chemical reactions due to the presence of the triple bond and hydroxyl group. These functional groups allow the compound to interact with different molecular targets, including enzymes and receptors, leading to diverse biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Heptyn-1-ol: Another alkyne alcohol with a triple bond at the second carbon.
6-Octyn-1-ol: Similar structure with an additional carbon atom.
Hept-6-en-1-ol: Contains a double bond instead of a triple bond.
Uniqueness of 6-Heptyn-1-ol: 6-Heptyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic organic chemistry and various industrial applications.
属性
IUPAC Name |
hept-6-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRCLEXKQNWTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451552 | |
| Record name | 6-heptyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63478-76-2 | |
| Record name | 6-heptyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Heptyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the isomerization of internal alkynols like 2-heptyn-1-ol to terminal alkynols like 6-heptyn-1-ol important in organic synthesis?
A1: The isomerization of internal alkynols to terminal alkynols, specifically the conversion of 2-heptyn-1-ol to 6-heptyn-1-ol, is a crucial step in synthesizing more complex molecules. 6-Heptyn-1-ol serves as a key intermediate in the production of C-16 alkynic fatty acids, which exhibit potent anticancer properties []. This emphasizes the importance of efficient isomerization methods for accessing valuable building blocks in organic chemistry and medicinal chemistry.
Q2: What is the significance of the potassium 3-aminopropylamide (KAPA) reagent in the rapid isomerization of alkynols?
A2: The research highlights the effectiveness of the potassium 3-aminopropylamide (KAPA) reagent in achieving rapid alkynol isomerization []. This reagent enables the conversion of 2-heptyn-1-ol to 6-heptyn-1-ol within a remarkably short reaction time of 5 minutes, showcasing its efficiency. Moreover, the reaction proceeds with a high yield of 93-94%, further demonstrating the practicality and effectiveness of KAPA in this specific chemical transformation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)




![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)

